3-Iodo-4-methyl-1,2,5-oxadiazole
CAS No.:
Cat. No.: VC16014498
Molecular Formula: C3H3IN2O
Molecular Weight: 209.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H3IN2O |
|---|---|
| Molecular Weight | 209.97 g/mol |
| IUPAC Name | 3-iodo-4-methyl-1,2,5-oxadiazole |
| Standard InChI | InChI=1S/C3H3IN2O/c1-2-3(4)6-7-5-2/h1H3 |
| Standard InChI Key | MPGUIXNPVONOAA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NON=C1I |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The 1,2,5-oxadiazole core consists of a planar aromatic ring system with alternating single and double bonds. In 3-iodo-4-methyl-1,2,5-oxadiazole, the iodine atom at position 3 and the methyl group at position 4 introduce steric and electronic modifications that influence reactivity. The molecular formula is C₃H₂IN₂O, with a molecular weight of 210.97 g/mol. Key structural features include:
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Iodine substituent: Enhances electrophilicity at the 3-position, facilitating nucleophilic aromatic substitution or cross-coupling reactions.
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Methyl group: Contributes to lipophilicity and stabilizes the ring through hyperconjugation .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃H₂IN₂O |
| Molecular Weight | 210.97 g/mol |
| Boiling Point | ~300–320°C (estimated) |
| Density | ~2.1–2.3 g/cm³ (estimated) |
| LogP | 1.8–2.2 (calculated) |
These estimates derive from analogs like 4-methyl-1,2,5-oxadiazole-3-carboxylic acid (CAS 58677-34-2), where the carboxylic acid group is replaced with iodine .
Synthetic Pathways
Functionalization of Preformed Oxadiazoles
Recent advances in late-stage functionalization, such as copper-catalyzed arylation (as seen in 1,3,4-oxadiazole synthesis ), could be adapted for introducing iodine. For instance, halogen exchange reactions using KI in the presence of palladium catalysts may offer regioselective iodination.
Applications in Drug Discovery
Role in Kinase Inhibition
The 4-methyl-1,2,5-oxadiazole scaffold is a known reactant in glycogen synthase kinase-3β (GSK-3β) inhibitors, which are pivotal in treating bipolar disorder . Introducing iodine at position 3 could enhance binding affinity or enable radiolabeling for imaging studies.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR)
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¹H NMR: A singlet at δ 2.6–2.8 ppm for the methyl group; aromatic protons absent due to the fully conjugated ring.
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¹³C NMR: Peaks at ~160 ppm (C=N), ~25 ppm (CH₃), and ~90 ppm (C-I) .
Infrared (IR) Spectroscopy
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Achieving selective iodination without side reactions remains challenging.
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Stability: Iodo-oxadiazoles may undergo decomposition under prolonged light exposure, necessitating dark storage conditions.
Opportunities in Materials Science
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Liquid crystals: The planar structure and halogen substituent could enhance mesomorphic properties.
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Coordination polymers: Iodo groups may facilitate supramolecular assembly via halogen bonding.
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